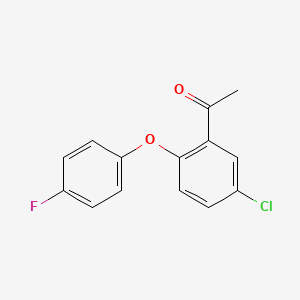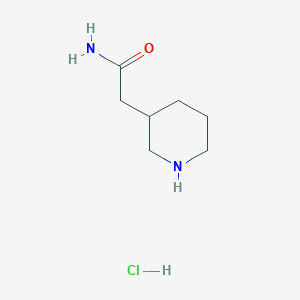![molecular formula C13H14ClF3N2O3 B1377665 2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate CAS No. 1375238-97-3](/img/structure/B1377665.png)
2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate
Übersicht
Beschreibung
2,2,2-Trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate, also known as TFMC, is a chemical compound that has become increasingly important in scientific research due to its unique properties and potential applications. This compound is a member of the carbamate family of compounds, which are characterized by their ability to form strong carbon-oxygen bonds that can be used for various purposes. TFMC has been used in a variety of research applications due to its ability to form strong bonds, its relatively low toxicity, and its wide range of applications.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- Synthesis and Antitumor Activity : A study by Ji et al. (2018) demonstrated the synthesis of a compound structurally similar to the one , exhibiting significant inhibitory capacity against A549 and BGC-823 cancer cell lines. This research implies the potential of such compounds in cancer therapy (Ji et al., 2018).
Pharmaceutical Development
- Development of Neurokinin-1 Receptor Antagonists : Research by Harrison et al. (2001) involved a compound with a similar structure, highlighting its efficacy in pre-clinical tests relevant to clinical effectiveness in emesis and depression (Harrison et al., 2001).
Chemical Synthesis and Characterization
Chiral Discrimination and Chemical Synthesis : Bereznitski et al. (2002) achieved the separation of enantiomers of a related compound, emphasizing the role of such molecules in chemical synthesis and chiral discrimination (Bereznitski et al., 2002).
Synthesis of Mannich Base Derivatives : A study by Idhayadhulla et al. (2014) involved the synthesis of derivatives of a structurally similar compound, showing significant antibacterial activity, especially against Streptococcus epidermidis (Idhayadhulla et al., 2014).
Material Science and Polymer Chemistry
- Synthesis and Characterization of Polyimides : Myung et al. (2004) investigated a dianhydride monomer with similarities to the compound , highlighting its application in the synthesis of polyimides with unique properties (Myung et al., 2004).
Wirkmechanismus
Target of Action
Related compounds such as 2,2,2-trifluoroethylamine hydrochloride have been used in the synthesis of arachidonylethanolamide analogs, which show affinity for cb1 and cb2 cannabinoid receptors .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate . .
Biochemische Analyse
Biochemical Properties
2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways and cellular processes . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to alter the expression of specific genes, leading to changes in cellular behavior and function . Additionally, it can impact metabolic pathways, resulting in altered metabolite levels and flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . The compound also affects gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of specific genes, which in turn affect cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade over time, leading to changes in its activity and effects . Long-term exposure to the compound can result in sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and biochemical processes . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . The compound’s impact on metabolic pathways can lead to changes in cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity . The compound interacts with transporters and binding proteins that facilitate its movement within the cell . These interactions can affect the compound’s localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(3-chloro-2-morpholin-4-ylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O3/c14-9-2-1-3-10(11(9)19-4-6-21-7-5-19)18-12(20)22-8-13(15,16)17/h1-3H,4-8H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTFMFFLWOPWIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





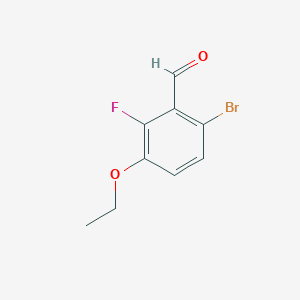

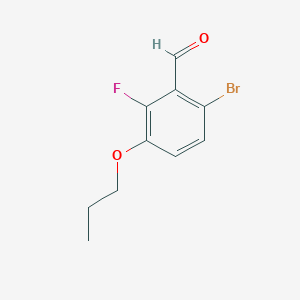
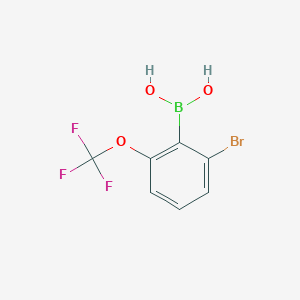
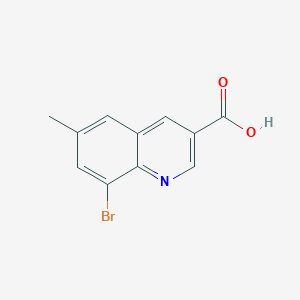


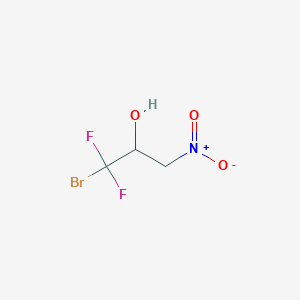
![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide](/img/structure/B1377599.png)

